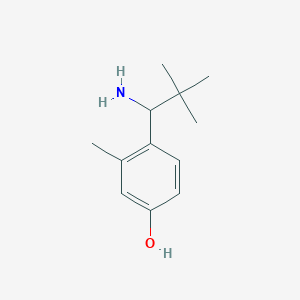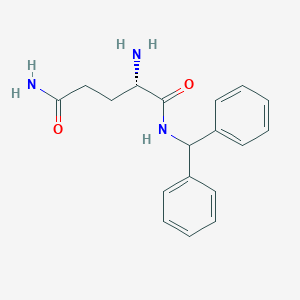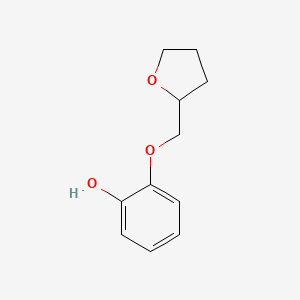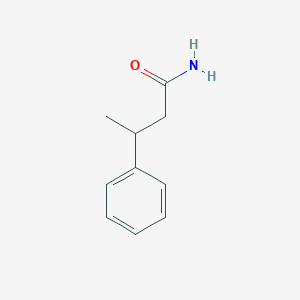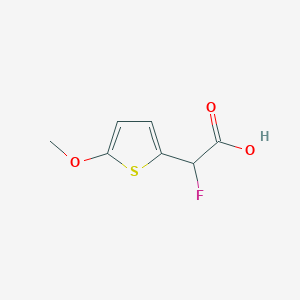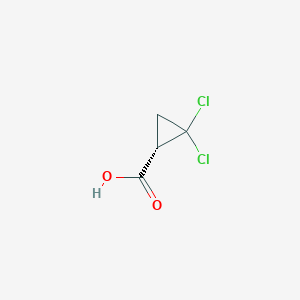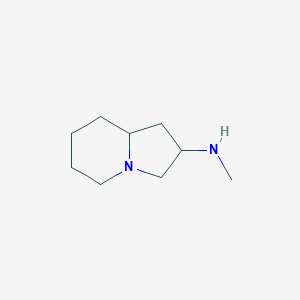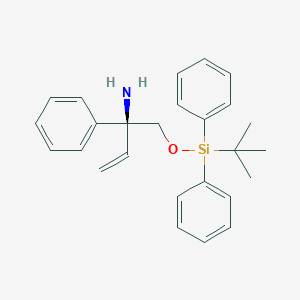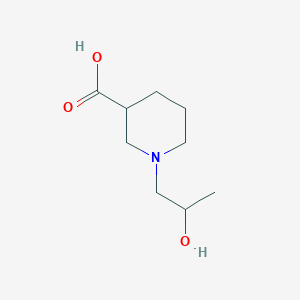
1-(2-Hydroxypropyl)piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxypropyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and features a hydroxypropyl group attached to the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxypropyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the hydroxypropyl group. One common method involves the use of 2-chloropropanol as a starting material, which reacts with piperidine-3-carboxylic acid under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions: 1-(2-Hydroxypropyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or amines.
科学的研究の応用
1-(2-Hydroxypropyl)piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticonvulsant properties.
Industry: Utilized in the production of various chemical products and materials.
作用機序
The mechanism of action of 1-(2-Hydroxypropyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
類似化合物との比較
1-(2-Aminoethyl)piperidine-3-carboxylic acid: Known for its anticonvulsant activity.
Piperidine-3-carboxylic acid: A simpler derivative without the hydroxypropyl group.
Nipecotic acid: Another piperidine derivative with known biological activities.
Uniqueness: 1-(2-Hydroxypropyl)piperidine-3-carboxylic acid is unique due to the presence of the hydroxypropyl group, which can enhance its solubility and reactivity compared to other piperidine derivatives. This structural feature may also contribute to its distinct biological activities and potential therapeutic applications .
特性
分子式 |
C9H17NO3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
1-(2-hydroxypropyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C9H17NO3/c1-7(11)5-10-4-2-3-8(6-10)9(12)13/h7-8,11H,2-6H2,1H3,(H,12,13) |
InChIキー |
NNYOABTZLCYYDN-UHFFFAOYSA-N |
正規SMILES |
CC(CN1CCCC(C1)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



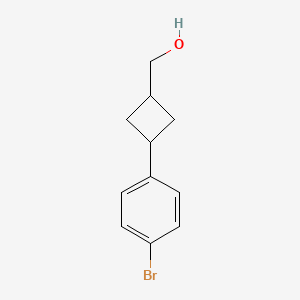
![1'-(tert-Butyl)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxylic acid](/img/structure/B13335786.png)
![2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B13335790.png)

